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Compound of Interest

Compound Name: Amlodipine Maleate

Cat. No.: B1667248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amlodipine maleate, a salt of the long-acting dihydropyridine calcium channel blocker

amlodipine, is a widely used active pharmaceutical ingredient (API) in the treatment of

hypertension and angina. The solid-state properties of amlodipine maleate are of paramount

importance as they can significantly influence the drug's stability, solubility, dissolution rate, and

ultimately, its bioavailability. This technical guide provides an in-depth overview of the critical

physicochemical properties of amlodipine maleate crystals, with a focus on its polymorphic

forms. All quantitative data is presented in structured tables for ease of comparison, and

detailed experimental protocols for key analytical techniques are provided.

General Physicochemical Properties
Amlodipine maleate is a white to off-white crystalline powder. Its fundamental properties are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1667248?utm_src=pdf-interest
https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name

3-ethyl 5-methyl 2-[(2-

aminoethoxy)methyl]-4-(2-

chlorophenyl)-6-methyl-1,4-

dihydropyridine-3,5-

dicarboxylate maleate

[1]

Molecular Formula C₂₄H₂₉ClN₂O₉ [1]

Molecular Weight 524.95 g/mol [1]

Appearance
White to off-white crystalline

powder
[2]

Polymorphism of Amlodipine Maleate
Polymorphism is the ability of a solid material to exist in more than one crystalline form.

Different polymorphs of the same compound can exhibit distinct physicochemical properties.

Amlodipine maleate is known to exist in at least two polymorphic forms, designated as Form I

and Form II.[3]

Crystal Structure and Morphology
Detailed descriptions of the crystal habit for each polymorph are not extensively available in the

public literature, but they can be generally characterized by their unique powder X-ray

diffraction patterns. The preparation of these forms involves controlled crystallization from

specific solvent systems.

Preparation of Polymorphic Forms:

Form I: Can be prepared by dissolving amlodipine base and maleic acid in a solvent such as

tertiary butylacetate at an elevated temperature, followed by cooling and filtration.

Form II: The preparation of Form II is also achieved through controlled crystallization,

potentially using different solvent systems or conditions than those for Form I.
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Table 1: Solubility of Amlodipine Maleate
The solubility of amlodipine maleate is a critical factor in its dissolution and absorption.

Solvent Solubility

Water Sparingly soluble

Methanol Soluble

Ethanol Approximately 12.5 mg/mL

DMSO Soluble (up to 100 mg/mL)

Dimethylformamide (DMF) Approximately 20 mg/mL

References:

Table 2: Thermal Properties of Amlodipine Maleate
Polymorphs by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat

required to increase the temperature of a sample and a reference. It is used to characterize the

melting point and thermal transitions of crystalline materials.

Polymorphic Form DSC Peak(s) (°C)

Form I 174.1 and 176.6

Form II 170.2, 173.6, and 175.1

Reference:

Table 3: Powder X-ray Diffraction (PXRD) Data for
Amlodipine Maleate Polymorphs
PXRD is a primary technique for the characterization of crystalline solids. The 2θ values

represent the diffraction angles of X-rays from the crystal lattice planes.
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Form I (2θ values) Form II (2θ values)

4.459 4.421

8.871 8.851

10.593 10.147

11.160 11.421

11.488 12.032

12.700 12.644

13.296 13.071

13.590 13.297

15.694 13.490

17.730 14.435

18.156 14.838

18.608 15.655

19.208 17.052

19.772 17.561

20.126 18.072

20.908 18.611

21.523 19.186

21.964 19.692

22.985 20.078

23.687 21.237

24.584 21.958

25.085 22.912

25.538 23.536
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26.269 24.191

26.753 24.493

27.504 25.058

28.095 25.932

29.972 26.264

30.433 26.717

31.175 27.250

31.824 28.051

32.671 29.778

33.564 31.728

34.132 33.512

36.223 33.987

37.836 35.233

38.776 37.085

39.914 40.536

Reference:

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Peak Assignments for Amlodipine
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Functional Group Assignment

~3295 N-H stretching (amine)

~3157 Aromatic C-H stretching

~2981 Aliphatic C-H stretching

~1670 C=O stretching (ester)

~1490 Aromatic C=C stretching

~1263 C-O stretching (ester)

~753 C-Cl stretching

References:

Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions, including melting point and polymorphic

transitions, of amlodipine maleate crystals.

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., Perkin-Elmer Pyris-6 DSC).

Procedure:

Accurately weigh 2-5 mg of the amlodipine maleate crystal sample into an aluminum DSC

pan.

Seal the pan hermetically. An empty sealed pan is used as a reference.

Place the sample and reference pans into the DSC cell.

Purge the cell with a continuous flow of nitrogen at a rate of 20-50 mL/min to maintain an

inert atmosphere.

Equilibrate the sample at a starting temperature of approximately 30°C.
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Heat the sample at a constant rate, typically 5-10°C/min, up to a final temperature of

approximately 250°C.

Record the heat flow as a function of temperature.

Analyze the resulting thermogram to identify endothermic (melting, transitions) and

exothermic (crystallization) events.

Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form (polymorph) of amlodipine maleate and to

characterize its crystal lattice structure.

Apparatus: A powder X-ray diffractometer (e.g., Bruker Axs, D8 Advance Powder X-ray

Diffractometer) with a Cu Kα radiation source.

Procedure:

Prepare the sample by gently grinding the amlodipine maleate crystals into a fine,

homogeneous powder using an agate mortar and pestle.

Mount the powdered sample onto a sample holder, ensuring a flat, level surface.

Place the sample holder into the diffractometer.

Set the instrument parameters:

X-ray source: Cu Kα (λ = 1.5406 Å)

Voltage and Current: Typically 40 kV and 40 mA.

Scan range (2θ): 2° to 40°.

Scan speed or step size/time: e.g., 0.02° per step with a counting time of 1-2 seconds per

step.

Initiate the scan and collect the diffraction data.
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Process the resulting diffractogram to identify the characteristic 2θ peaks and their relative

intensities.

Compare the obtained pattern with reference diffractograms for known polymorphs of

amlodipine maleate.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of amlodipine maleate for structural elucidation and

identification.

Apparatus: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Procedure:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the amlodipine maleate powder onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Process the spectrum by performing a background subtraction.

Identify the characteristic absorption bands and correlate them to the functional groups

present in the amlodipine maleate molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Polymorph Characterization
Workflow
The following diagram illustrates the logical workflow for the characterization of amlodipine
maleate polymorphs.

Sample Preparation

Polymorph Screening & Identification

Detailed Characterization

Data Analysis & Comparison

Final Assessment

Amlodipine Maleate Synthesis

Controlled Crystallization
(Solvent, Temperature)

Initial Solid Form Screening

Powder X-ray Diffraction (PXRD) Differential Scanning
Calorimetry (DSC) FTIR Spectroscopy

Compare Data to Identify
Polymorphic Forms (I, II, etc.)

Solubility Studies

Assess Physicochemical Properties
(Stability, Dissolution)

Click to download full resolution via product page
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Caption: Workflow for the characterization of Amlodipine Maleate polymorphs.

Conclusion
The physicochemical properties of amlodipine maleate crystals, particularly its polymorphism,

are crucial for the development of stable and effective pharmaceutical formulations. This guide

has summarized the key properties of amlodipine maleate and its known polymorphic forms,

Form I and Form II, providing quantitative data from DSC and PXRD analyses. Detailed

experimental protocols for the characterization of these forms have also been presented. A

thorough understanding and control of these properties are essential for ensuring the quality,

safety, and efficacy of amlodipine maleate drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Amlodipine Maleate | C24H29ClN2O9 | CID 6435922 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. data.epo.org [data.epo.org]

3. US20070004783A1 - Crystalline forms of amlodipine maleate - Google Patents
[patents.google.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Physicochemical Properties of Amlodipine Maleate Crystals]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1667248#physicochemical-
properties-of-amlodipine-maleate-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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